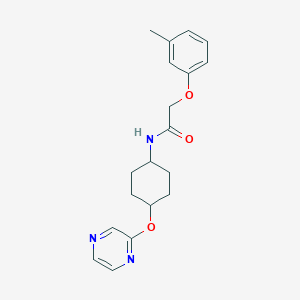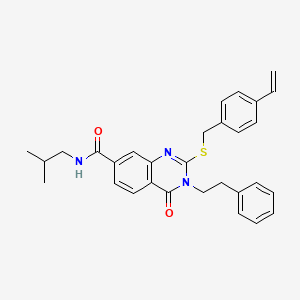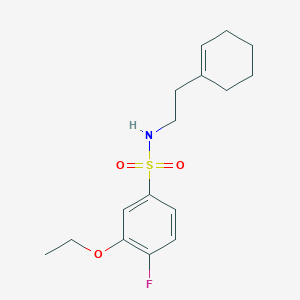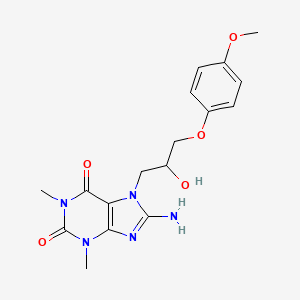![molecular formula C17H18ClN3O3 B2948836 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034315-29-0](/img/structure/B2948836.png)
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a compound of growing interest in various scientific fields. This compound's unique structure lends itself to a variety of chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures. Here’s a potential synthetic route:
Step 1: Begin with the preparation of 3-chloropyridin-4-ol, which can be achieved through the chlorination of pyridine followed by hydrolysis.
Step 2: The 3-chloropyridin-4-ol is then reacted with pyrrolidine in the presence of a base (like sodium hydride) to form 3-((3-chloropyridin-4-yl)oxy)pyrrolidine.
Step 3: Finally, a coupling reaction with 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ylmethanone under appropriate conditions (such as using a palladium catalyst) forms the target compound.
Industrial Production Methods
In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale with optimizations for yield and purity. Techniques like continuous flow synthesis might be employed for efficiency.
化学反应分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : Can lead to the formation of oxo-derivatives.
Reduction: : Can yield simpler alcohols or amines.
Substitution: : Various nucleophilic or electrophilic substitutions can occur on the pyridine or isoxazole rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Conditions might include the use of strong bases or acids, depending on the desired substitution.
Major Products Formed
Oxidation: : Oxo-derivatives of the compound.
Reduction: : Alcohols or amines derived from the reduction of functional groups.
Substitution: : Various substituted derivatives of the original compound.
科学研究应用
This compound has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Studied for its interactions with biological molecules.
Medicine: : Potential therapeutic agent for various conditions.
Industry: : Utilized in the manufacture of advanced materials or chemicals.
作用机制
The mechanism by which this compound exerts its effects often involves:
Molecular Targets: : Interacts with specific proteins or enzymes.
Pathways Involved: : May modulate biochemical pathways such as signal transduction.
相似化合物的比较
Similar Compounds
(3-((3-Bromopyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
(3-((3-Methylpyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
Highlighting Uniqueness
The presence of a chlorine atom on the pyridine ring significantly impacts its chemical behavior compared to bromine or methyl groups.
Conclusion: (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a versatile compound with a broad range of applications and unique chemical properties that distinguish it from its analogs. Its continued study promises to yield valuable insights across multiple fields.
属性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-9-19-7-5-15(13)23-11-6-8-21(10-11)17(22)16-12-3-1-2-4-14(12)24-20-16/h5,7,9,11H,1-4,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNIUYMGXBLYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(C3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2948754.png)
![tert-butyl N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]carbamate](/img/structure/B2948755.png)
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2948757.png)


![8-(2,6-Dimethylmorpholin-4-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2948763.png)


![3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide](/img/structure/B2948770.png)

![10-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2948772.png)
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2948773.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2948775.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/new.no-structure.jpg)
